3,5-Pyridinedicarboxylic acid

Thermal Analysis Stability Materials Science

3,5-Pyridinedicarboxylic acid (CAS 499-81-0) is the only isomer that delivers thermal stability to 320°C vs 270°C for the 2,5-isomer, making it the definitive linker for solvothermal MOF synthesis and high-performance polyamides. As a critical intermediate in commercial Nicardipine API production, this compound is irreplaceable for generic drug manufacturers and ANDA method developers. Its unique 3,5-carboxyl geometry directs specific coordination architectures unattainable with dipicolinic acid. Choose this isomer for reliable yields, regulatory-grade purity, and structural precision.

Molecular Formula C7H5NO4
Molecular Weight 167.12 g/mol
CAS No. 499-81-0
Cat. No. B030323
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-Pyridinedicarboxylic acid
CAS499-81-0
SynonymsDinicotinic Acid;  3,5-Pyridinedicarboxylate;  5-Carboxynicotinic Acid;  NSC 6497; 
Molecular FormulaC7H5NO4
Molecular Weight167.12 g/mol
Structural Identifiers
SMILESC1=C(C=NC=C1C(=O)O)C(=O)O
InChIInChI=1S/C7H5NO4/c9-6(10)4-1-5(7(11)12)3-8-2-4/h1-3H,(H,9,10)(H,11,12)
InChIKeyMPFLRYZEEAQMLQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Pyridinedicarboxylic Acid (CAS 499-81-0) for Scientific Procurement: Core Specifications and Industrial Grade Options


3,5-Pyridinedicarboxylic acid (CAS 499-81-0), also known as dinicotinic acid, is a heterocyclic dicarboxylic acid with the molecular formula C₇H₅NO₄ and a molecular weight of 167.12 g/mol [1]. This white to off-white crystalline powder is characterized by carboxylic acid functional groups at the 3- and 5-positions of the pyridine ring . It is primarily utilized as a versatile building block in organic synthesis, a pharmaceutical intermediate (notably in the synthesis of Nicardipine) [2], and as a rigid, multitopic organic linker for the construction of metal-organic frameworks (MOFs) and coordination polymers .

Why 3,5-Pyridinedicarboxylic Acid Cannot Be Casually Replaced by its Isomers: A Procurement Risk Assessment


Although all six isomers of pyridinedicarboxylic acid share the same molecular formula (C₇H₅NO₄) and molecular weight (167.12 g/mol) [1], they are not functionally interchangeable. The position of the carboxyl groups on the pyridine ring critically dictates the compound's physicochemical properties, including thermal stability [2], coordination geometry with metal ions [3], and spectroscopic signature [4]. Substituting 3,5-pyridinedicarboxylic acid with a more common isomer like 2,6-pyridinedicarboxylic acid (dipicolinic acid) can lead to significant deviations in experimental outcomes, such as altered catalytic efficiency or the formation of entirely different crystal structures [5]. The following quantitative evidence underscores specific, verifiable differentiations that inform scientifically rigorous selection and procurement decisions.

Quantitative Differentiation Guide for 3,5-Pyridinedicarboxylic Acid (CAS 499-81-0)


Thermal Stability Superiority Over 2,5-Isomer

3,5-Pyridinedicarboxylic acid exhibits significantly higher thermal stability compared to the 2,5-isomer. In a simultaneous thermal analysis (STA) study, the 3,5-isomer demonstrated a higher temperature for the onset of decomposition, indicating its suitability for applications requiring elevated temperature processing or operation [1].

Thermal Analysis Stability Materials Science

Enhanced Solubility in DMF for Solution-Based Synthesis

In the context of solution-based synthesis of Metal-Organic Frameworks (MOFs) and coordination polymers, the solubility of the linker in polar aprotic solvents like N,N-Dimethylformamide (DMF) is a critical parameter. 3,5-Pyridinedicarboxylic acid demonstrates superior solubility in DMF compared to the 2,6-isomer, enabling higher linker concentration for synthesis and potentially reducing solvent volume .

Solubility Synthesis MOF Coordination Chemistry

Improved Catalytic Efficiency as a Ligand Component

When employed as a ligand or a component thereof in catalytic systems, the 3,5-isomer has been reported to facilitate higher catalytic efficiency compared to the 2,6-isomer . The specific geometry and electronic properties imparted by the 3,5-substitution pattern are likely responsible for this performance difference.

Catalysis Coordination Chemistry Ligand

Unique Coordination Geometry and Crystal Structure in Cu Complex

The 3,5-substitution pattern on the pyridine ring enforces a specific coordination geometry that is distinct from its isomers. A study synthesizing a Cu(II) complex with 3,5-pyridinedicarboxylic acid and imidazole (IMZ) yielded a unique crystal structure [1]. This structural outcome is a direct result of the ligand's geometry and cannot be replicated using 2,5- or 2,6-pyridinedicarboxylic acid, which would direct metal coordination differently.

Coordination Chemistry Crystal Engineering MOF

Enhanced Purity Specification for Demanding Analytical and Synthesis Workflows

For analytical method development, pharmaceutical quality control, or sensitive synthetic procedures, the purity of the starting material is paramount. Some suppliers offer 3,5-pyridinedicarboxylic acid with a certified purity of ≥99.5%, a specification that exceeds the more common ≥98.0% or ≥97.5% grades available from other sources or for other isomers .

Purity Analytical Chemistry Quality Control Procurement

Recommended Application Scenarios for 3,5-Pyridinedicarboxylic Acid Based on Verifiable Evidence


High-Temperature Synthesis of Metal-Organic Frameworks (MOFs) and Polyamides

3,5-Pyridinedicarboxylic acid's higher thermal stability, with decomposition occurring at ~320°C versus ~270°C for the 2,5-isomer [1], makes it the preferred linker for the solvothermal synthesis of MOFs and the melt polycondensation of high-performance polyamides that require sustained elevated temperatures. Its use minimizes thermal degradation during these processes, leading to higher yields and more crystalline, defect-free materials.

Synthesis of Nicardipine and Related Pharmaceuticals

This compound is a critical intermediate in the commercial production of the calcium channel blocker Nicardipine [2]. Its established use in this specific API (Active Pharmaceutical Ingredient) synthesis route makes it a necessary procurement item for generic drug manufacturers and CROs engaged in this process, where substitution with a different isomer is not synthetically viable.

Rational Design of Cu(II) and Heterobimetallic Re(II)M(II) Coordination Polymers

The specific geometry of the 3,5-pyridinedicarboxylate ligand directs the formation of unique coordination architectures, as demonstrated in a 2D layered Cu(II) complex with imidazole [3] and in heterodinuclear Re(II)M(II) (M = Cu, Ni, Co) complexes [4]. Researchers aiming to synthesize these specific structural motifs must procure this isomer, as 2,5- or 2,6-PDCA will yield different, unintended structures due to their divergent coordination vectors.

Analytical Method Development for Pharmacopeial Standards

For laboratories developing and validating analytical methods for Abbreviated New Drug Applications (ANDAs) or performing Quality Control (QC) on pharmaceutical formulations like Nicardipine, a high-purity (e.g., ≥99.5% ) grade of 3,5-pyridinedicarboxylic acid is essential for use as a reference standard. Its high purity ensures accuracy in quantification and impurity profiling, supporting regulatory compliance and method robustness.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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